molecular formula C8H9ClFN B3177084 1-(3-Chloro-2-fluorophenyl)ethanamine CAS No. 1270509-22-2

1-(3-Chloro-2-fluorophenyl)ethanamine

Cat. No.: B3177084
CAS No.: 1270509-22-2
M. Wt: 173.61
InChI Key: SCEUCESYXQXKOY-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)ethanamine (CAS 1270509-22-2) is a halogenated amine compound serving as a versatile building block in organic and medicinal chemistry. With a molecular formula of C8H9ClFN and a molecular weight of 173.62 g/mol, this compound is characterized by its chloro and fluoro substituents on the phenyl ring, which are critical for modulating its electronic properties, lipophilicity, and binding affinity in molecular design . This compound finds primary application as a key synthetic intermediate in the preparation of more complex pharmaceutical agents. Research indicates its specific utility in projects aimed at treating neurological disorders, making it a compound of interest in central nervous system (CNS) drug discovery . Furthermore, its structure lends itself to biological research, particularly in studies investigating the effects of halogenated amines on various biological systems. Preliminary studies suggest potential in antimicrobial and anti-inflammatory domains, though extensive research is still ongoing to fully elucidate its efficacy and pharmacological profile . The presence of halogen atoms is known to enhance binding selectivity towards specific enzymatic targets and neurotransmitter receptors, which can be leveraged to improve the potency and metabolic stability of lead compounds . This aligns with the broader trend in drug discovery, where halogenated compounds represent a significant portion of FDA-approved drugs, underscoring their enduring importance in developing therapies for a wide range of diseases . As a yellow liquid, it has a boiling point of approximately 214.0 ± 25.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . For safe handling, it should be stored in a dark place under an inert atmosphere at room temperature . This chemical is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEUCESYXQXKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Chloro 2 Fluorophenyl Ethanamine

Strategies for Asymmetric Synthesis

Asymmetric synthesis is paramount for producing enantiomerically pure 1-(3-chloro-2-fluorophenyl)ethanamine, which is crucial for its applications. The primary strategies involve the enantioselective reduction of a prochiral ketone or imine precursor.

Asymmetric reductive amination is a powerful and widely used method for the synthesis of chiral amines. wikipedia.org This process involves the conversion of a carbonyl group to an amine through an intermediate imine, with the stereochemistry being controlled by a chiral catalyst. wikipedia.org

The synthesis of the key precursor, 3-chloro-2-fluoroacetophenone, can be achieved through the Friedel-Crafts acylation of 2-chloro-1-fluorobenzene. This electrophilic aromatic substitution reaction introduces an acyl group into the aromatic ring. alfa-chemistry.comsigmaaldrich.com The reaction typically employs an acyl chloride, such as acetyl chloride, and a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.compearson.com The Lewis acid activates the acyl chloride, forming a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.com

Reaction Scheme for Friedel-Crafts Acylation:

Reactant 1Reactant 2CatalystProduct
2-Chloro-1-fluorobenzeneAcetyl chlorideAlCl₃3-Chloro-2-fluoroacetophenone

This table illustrates the general reactants and catalyst for the Friedel-Crafts acylation to produce the ketone precursor.

The regioselectivity of the acylation is directed by the existing substituents on the benzene (B151609) ring. The fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director. The interplay of these directing effects and steric hindrance influences the position of the incoming acetyl group.

Once the 3-chloro-2-fluoroacetophenone precursor is obtained, it can undergo asymmetric hydrogenation to produce this compound. This reaction utilizes a chiral catalyst to selectively produce one enantiomer. A prominent example of such a catalyst is a ruthenium complex with a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). harvard.edu

The Noyori asymmetric hydrogenation is a well-established method that uses Ru-BINAP catalysts for the highly enantioselective reduction of ketones. harvard.edumdpi.com The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol. harvard.edu This alcohol can then be converted to the amine. Alternatively, direct reductive amination of the ketone in the presence of an ammonia (B1221849) source and a suitable chiral catalyst system can yield the desired chiral amine.

Key Components of Asymmetric Catalytic Hydrogenation:

ComponentExampleRole
Substrate3-Chloro-2-fluoroacetophenoneProchiral ketone
Catalyst[RuCl₂(BINAP)]₂Chiral catalyst precursor
Chiral Ligand(R)- or (S)-BINAPInduces enantioselectivity
Hydrogen SourceH₂ gasReducing agent

This table outlines the essential components for the asymmetric hydrogenation of the ketone precursor.

The efficiency and enantioselectivity of this process are highly dependent on the choice of ligand, solvent, and reaction conditions such as temperature and pressure. liv.ac.uk

An alternative and more direct route to chiral amines is the enantioselective hydrogenation of a prochiral imine. The imine precursor can be formed by the condensation of 3-chloro-2-fluoroacetophenone with an amine, such as ammonia or a protected amine equivalent. Subsequent hydrogenation of the C=N double bond using a chiral catalyst affords the chiral amine.

Various transition metal catalysts, including those based on iridium, rhodium, and palladium, have been shown to be effective for the asymmetric hydrogenation of imines. dicp.ac.cnosti.gov Chiral ligands, such as phosphinodihydrooxazoles or bisphosphines like BINAP, are employed to create the asymmetric environment necessary for enantioselective reduction. osti.govdicp.ac.cn The success of this method relies on the stability of the imine intermediate and the ability of the catalyst to effectively differentiate between the two faces of the imine.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations, including asymmetric synthesis. researchgate.netresearchgate.net Chiral NHCs can be used to catalyze the enantioselective synthesis of various compounds, and their application in the synthesis of chiral amines and related structures is an area of active research. organic-chemistry.org

A key feature of NHC catalysis is their ability to induce "umpolung," or polarity reversal, of functional groups. nih.gov For instance, an aldehyde, which is typically an electrophile at the carbonyl carbon, can be converted into a nucleophilic species by the addition of an NHC to form a Breslow intermediate. acs.orgresearchgate.net This umpolung strategy can be extended to imines, generating an aza-Breslow intermediate that can participate in various enantioselective reactions. nih.govacs.org

While direct application to the synthesis of this compound via NHC-catalyzed umpolung of an imine precursor is not widely documented, the general principles suggest a potential synthetic route. This would involve the generation of a nucleophilic intermediate from an imine derived from 3-chloro-2-fluoroacetophenone, which could then react with an electrophile in an enantioselective manner, followed by subsequent transformations to yield the target amine. The development of chiral NHCs and their application in asymmetric catalysis continues to expand the toolbox for the synthesis of complex chiral molecules. acs.orgdntb.gov.ua

N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Synthesis for Related Structures

Utilization of Chiral NHCs

The asymmetric synthesis of chiral amines, including this compound, can be approached through the use of chiral N-heterocyclic carbenes (NHCs) as catalysts. Chiral NHCs have emerged as powerful tools in asymmetric catalysis due to their strong σ-donating properties and tunable steric and electronic features. nih.gov These catalysts can induce enantioselectivity in reactions such as the asymmetric reduction of corresponding imines or other prochiral precursors.

Racemic Synthesis Routes

The preparation of a racemic mixture of this compound serves as the initial step before chiral resolution. This is typically achieved through robust and high-yielding chemical reactions.

Nucleophilic Substitution Reactions

One common strategy for the synthesis of racemic this compound involves nucleophilic substitution reactions. science.govrsc.orgmdpi.comambeed.com A typical starting material for such a synthesis is 1-(3-chloro-2-fluorophenyl)ethanone. This ketone can be converted to an intermediate that is susceptible to nucleophilic attack by an amine source. For instance, the ketone can be halogenated at the alpha-position, followed by substitution with an appropriate nitrogen nucleophile. Alternatively, reductive amination of the ketone provides a direct route to the racemic amine.

Established Chemical Transformations

Other established chemical transformations can also be employed for the racemic synthesis of this compound. These methods may involve multi-step sequences starting from commercially available precursors. For example, the synthesis could begin with a suitable substituted benzene derivative, followed by a series of reactions to introduce the ethylamine (B1201723) side chain. The specific sequence of reactions is designed to be efficient and scalable.

Chiral Resolution Techniques for Enantiomer Separation

Once the racemic mixture of this compound is obtained, the separation of the individual enantiomers is a critical step. This is achieved through various chiral resolution techniques.

Diastereomeric Salt Formation with Chiral Acids or Bases (e.g., L-tartaric acid, quinine)

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. nih.govgavinpublishers.comlibretexts.org For a basic compound like this compound, a chiral acid such as L-tartaric acid is commonly employed. The reaction of the racemic amine with the chiral acid results in the formation of two diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization.

The efficiency of the resolution depends on several factors, including the choice of the resolving agent, the solvent system, and the crystallization conditions. After separation, the desired enantiomer of the amine can be liberated from the diastereomeric salt by treatment with a base. Quinine, a chiral base, can also be utilized in a similar fashion for the resolution of acidic compounds, though it is less common for the resolution of amines. acs.org

Table 1: Chiral Resolving Agents and Their Applications

Resolving Agent Type Application
L-Tartaric Acid Chiral Acid Resolution of racemic bases like this compound

Chiral Chromatography (e.g., Chiral HPLC)

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful analytical and preparative technique for the separation of enantiomers. phenomenex.comchiralpedia.comnih.govphenomenex.comresearchgate.net This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

Various types of chiral stationary phases are commercially available, with polysaccharide-based CSPs being particularly effective for a wide range of compounds, including amines. The separation is influenced by the mobile phase composition, flow rate, and column temperature. Chiral HPLC offers the advantage of high resolution and the ability to quantify the enantiomeric excess (e.e.) of a sample.

Table 2: Parameters for Chiral HPLC Separation

Parameter Description
Chiral Stationary Phase The chiral environment that interacts differently with each enantiomer.
Mobile Phase The solvent system that carries the sample through the column.
Flow Rate The speed at which the mobile phase moves through the column.
Temperature Can affect the interaction between the enantiomers and the stationary phase.

Chemical Reactivity and Transformation Studies of 1 3 Chloro 2 Fluorophenyl Ethanamine

Reactions of the Amine Functionality

The primary amine group in 1-(3-chloro-2-fluorophenyl)ethanamine is a key site for a variety of chemical transformations, including oxidation, reduction, N-alkylation, and N-acylation. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide array of derivatives.

Oxidation Reactions

The oxidation of primary amines can lead to a range of products, including imines, oximes, nitriles, or nitro compounds, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the general reactivity of primary amines suggests that it would be susceptible to oxidation. For instance, the oxidation of a similar compound, (R)-1-(3-chlorophenyl)ethanamine, can yield the corresponding imine or nitrile google.com. The electrochemical oxidation of amines is another route for transformation, often proceeding through a radical cation intermediate chemscene.com.

Reduction Reactions

The primary amine functionality in this compound is already in a reduced state. Further reduction of the amine group itself is not a typical transformation. However, the term "reduction" in the context of this functional group often refers to reductive amination, a powerful method for forming amines from carbonyl compounds. In this case, this compound would be the product of the reductive amination of a corresponding ketone, 1-(3-chloro-2-fluorophenyl)ethanone. This process typically involves the reaction of the ketone with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation google.com.

N-Alkylation and Acylation Reactions

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with electrophiles such as alkyl halides and acyl chlorides.

N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms of the primary amine with alkyl groups. The reaction with an alkyl halide typically proceeds via a nucleophilic substitution mechanism (SN2) fluorochem.co.uk. To achieve mono-alkylation and prevent the formation of di-alkylated and quaternary ammonium (B1175870) salt byproducts, careful control of reaction conditions, such as the stoichiometry of the reactants, is crucial googleapis.combldpharm.comnih.gov. Alternative methods, such as reductive amination with an aldehyde or ketone, can also be employed to achieve controlled N-alkylation.

N-Acylation: The reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This is a common and generally high-yielding reaction for primary amines chemsrc.comnih.gov. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent masterorganicchemistry.com. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct google.com.

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
N-AlkylationEthyl bromideSecondary AmineBase, Solvent (e.g., DMF)
N-AcylationAcetyl chlorideAmideBase (e.g., Triethylamine), Solvent

Reactions Involving the Halogenated Phenyl Ring

The 3-chloro-2-fluorophenyl group of the molecule presents a different set of reactive possibilities, primarily centered around substitution reactions on the aromatic ring. The presence of two halogen atoms, chlorine and fluorine, which are electron-withdrawing, influences the ring's reactivity towards both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution

Aromatic rings substituted with electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr) google.comresearchgate.netjustia.com. In this reaction, a nucleophile attacks the aromatic ring, displacing one of the leaving groups (in this case, chloride or fluoride). The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex researchgate.netmsu.edu.

The relative reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate. Therefore, in this compound, the fluorine atom is generally expected to be more readily displaced by a nucleophile than the chlorine atom. Strong nucleophiles such as alkoxides, thiolates, and amines are commonly used in these reactions researchgate.netnih.gov. The regioselectivity of the substitution can be influenced by the position of the electron-withdrawing groups and the nature of the nucleophile rsc.orgyoutube.com.

Nucleophile ExamplePotential ProductKey Feature
Sodium methoxide1-(3-Chloro-2-methoxyphenyl)ethanamineFluorine is typically the better leaving group.
Ammonia1-(3-Chloro-2-aminophenyl)ethanamineIntroduction of a second amine group.

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Alkylation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. However, the presence of the electron-withdrawing chloro and fluoro substituents, as well as the aminoethyl side chain, deactivates the phenyl ring towards electrophilic attack. The amino group itself is an activating, ortho-, para-director, but under the strongly acidic conditions often required for EAS reactions like Friedel-Crafts alkylation, it would be protonated to form an ammonium salt. The -NH3+ group is a strong deactivating, meta-directing group.

Therefore, Friedel-Crafts alkylation or acylation on the halogenated phenyl ring of this compound would be challenging lboro.ac.ukchemicalbook.com. The reaction would likely require harsh conditions, and the substitution pattern would be directed by the combined electronic effects of the deactivating chloro, fluoro, and protonated aminoethyl groups.

Reaction TypeReagent ExampleExpected Challenge
Friedel-Crafts Alkylationt-Butyl chloride / AlCl₃Deactivation of the aromatic ring by multiple substituents.
Friedel-Crafts AcylationAcetyl chloride / AlCl₃Strong deactivation and potential for complexation of the catalyst with the amine.

Transformations at the Benzylic Position

The benzylic carbon of this compound is a key site for chemical reactions due to its direct attachment to the phenyl ring. This position is susceptible to various transformations, including nucleophilic substitutions.

Nucleophilic substitution reactions at the benzylic position of this compound can theoretically proceed through either an Sₙ1 (unimolecular nucleophilic substitution) or an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The preferred pathway is dependent on several factors, including the nature of the leaving group, the nucleophile, the solvent, and the stability of the carbocation intermediate in the case of an Sₙ1 reaction.

The benzylic position can undergo Sₙ1 reactions due to the potential for the formation of a resonance-stabilized benzylic carbocation. However, the presence of electron-withdrawing fluorine and chlorine atoms on the phenyl ring is expected to destabilize this carbocation, thereby disfavoring the Sₙ1 pathway. Conversely, the secondary nature of the benzylic carbon presents some steric hindrance, which can slow down an Sₙ2 reaction. The primary amine itself can act as an internal nucleophile or influence the reactivity through its basicity.

Factor Influence on Sₙ1 Pathway Influence on Sₙ2 Pathway
Substrate Secondary benzylic carbon can form a carbocation.Secondary benzylic carbon has some steric hindrance.
Substituents Electron-withdrawing Cl and F destabilize the benzylic carbocation.Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon.
Leaving Group A good leaving group is required.A good leaving group is required.
Nucleophile Favored by weak nucleophiles.Favored by strong nucleophiles.
Solvent Favored by polar protic solvents.Favored by polar aprotic solvents.

This table provides a general overview of factors influencing Sₙ1 and Sₙ2 reactions at a benzylic center and how they might apply to the target molecule.

The stability of any carbocation formed at the benzylic position of this compound is a critical factor in determining the feasibility of an Sₙ1 reaction. A benzylic carbocation is stabilized by resonance, where the positive charge is delocalized into the aromatic ring.

However, the presence of the chloro and fluoro substituents, which are electron-withdrawing through their inductive effects, counteracts the resonance stabilization provided by the phenyl ring. The fluorine atom, being highly electronegative, exerts a strong -I effect. The chlorine atom also has a -I effect, albeit weaker than fluorine. While halogens can also exert a +R (resonance) effect by donating a lone pair of electrons, the inductive effect is generally stronger for halogens. This net electron-withdrawing character is expected to reduce the stability of the 3-chloro-2-fluorobenzyl carbocation compared to an unsubstituted benzyl (B1604629) carbocation, making the Sₙ1 pathway less favorable.

Cycloaddition Reactions (e.g., Staudinger Reaction for Beta-Lactam Formation)

The primary amine functionality of this compound allows it to participate in various reactions, including the formation of imines, which are key intermediates in cycloaddition reactions. One of the most significant cycloaddition reactions for amines is the Staudinger reaction, which leads to the formation of β-lactams. nih.gov

The Staudinger cycloaddition is a [2+2] cycloaddition between a ketene (B1206846) and an imine to produce a β-lactam. nih.gov In the context of this compound, the reaction would first involve the formation of an imine (a Schiff base) through condensation with an aldehyde or ketone. This imine would then react with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield the corresponding β-lactam.

The stereochemical outcome of the Staudinger reaction is of significant interest. The reaction can lead to the formation of either cis or trans β-lactams, and the diastereoselectivity is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions. The chiral nature of this compound would introduce an additional layer of stereochemical complexity, potentially allowing for diastereoselective synthesis of the β-lactam products.

Reactant Role in Staudinger Reaction Expected Product
This compoundPrecursor to the imineSubstituted β-lactam
Aldehyde/KetoneReacts with the amine to form an imine-
Acyl ChloridePrecursor to the ketene-
Tertiary AmineBase to generate the ketene-

This table outlines the general components and their roles in a potential Staudinger reaction involving this compound.

Advanced Spectroscopic and Analytical Characterization of 1 3 Chloro 2 Fluorophenyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopympg.demdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)docbrown.infochemicalbook.com

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each, and their proximity to other protons. For 1-(3-Chloro-2-fluorophenyl)ethanamine, the spectrum is expected to show distinct signals for the aromatic protons, the methine (CH) proton, the amine (NH₂) protons, and the methyl (CH₃) protons.

The aromatic region would typically display complex multiplets due to the three adjacent protons on the substituted phenyl ring. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The methine proton, being adjacent to the aromatic ring and the amine group, would likely appear as a quartet due to coupling with the three protons of the methyl group. The methyl group protons would correspondingly appear as a doublet, coupled to the single methine proton. The amine protons often appear as a broad singlet, though their appearance can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: The following are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (C₄-H, C₅-H, C₆-H)7.0 - 7.5Multiplet (m)
Methine (CH-NH₂)4.0 - 4.5Quartet (q)
Amine (NH₂)1.5 - 3.0Broad Singlet (br s)
Methyl (CH₃)1.3 - 1.6Doublet (d)

Carbon Nuclear Magnetic Resonance (¹³C NMR)docbrown.infochemconnections.orgchemicalbook.com

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., hybridization, attached electronegative atoms). The this compound molecule has eight carbon atoms, which are expected to be chemically non-equivalent, thus producing eight distinct signals in the spectrum.

The carbons of the aromatic ring will resonate in the downfield region (typically 110-160 ppm). The carbons directly bonded to the fluorine (C-2) and chlorine (C-3) atoms will show characteristic shifts and may exhibit splitting due to C-F coupling. The methine carbon (C-α) and the methyl carbon (C-β) of the ethylamine (B1201723) side chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: The following are predicted values based on typical chemical shifts. Actual experimental values may vary.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C₂ (Aromatic, C-F)155 - 160 (doublet, ¹JCF)
C₃ (Aromatic, C-Cl)130 - 135
C₁ (Aromatic, C-CH)140 - 145
C₄, C₅, C₆ (Aromatic, C-H)115 - 130
Methine (CH-NH₂)50 - 55
Methyl (CH₃)20 - 25

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculationsmpg.de

Computational chemistry provides powerful tools to predict and verify spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is a theoretical approach used to calculate NMR shielding tensors. mpg.de These calculations, often performed using Density Functional Theory (DFT), can predict ¹H and ¹³C chemical shifts with high accuracy.

For this compound, a GIAO calculation would involve optimizing the molecule's 3D geometry and then computing the magnetic shielding for each nucleus. The calculated absolute shielding values are then converted to relative chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). This method is invaluable for assigning complex spectra and confirming the structure, especially for molecules with intricate splitting patterns or overlapping signals. mpg.de

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)nist.govufz.deresearchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (molecular formula C₈H₉ClFN), the molecular ion peak (M⁺) would be expected. A key feature would be the isotopic pattern for chlorine: a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula.

Common fragmentation pathways for phenylethylamines include the cleavage of the bond between the α- and β-carbon atoms of the side chain. This would lead to the formation of a stable benzylic cation.

Table 3: Predicted Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on common fragmentation pathways.)

m/z Value (for ³⁵Cl)Identity
173[M]⁺, Molecular ion
158[M - CH₃]⁺
157[M - NH₂]⁺
142[C₇H₅ClF]⁺, Loss of ethylamine fragment

Vibrational Spectroscopyarxiv.orgchimia.ch

Fourier-Transform Infrared (FT-IR) Spectroscopynih.govresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FT-IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic side chain would be observed around 2850-3100 cm⁻¹. The C-F and C-Cl stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), typically between 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range.

Table 4: Predicted FT-IR Absorption Bands for this compound (Note: These are predicted absorption ranges based on characteristic group frequencies.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Primary Amine (NH₂)N-H Stretch3300 - 3500
Primary Amine (NH₂)N-H Bend1590 - 1650
Aromatic RingC-H Stretch3000 - 3100
Aliphatic Side ChainC-H Stretch2850 - 2970
Aromatic RingC=C Stretch1450 - 1600
Aryl-FluorineC-F Stretch1100 - 1400
Aryl-ChlorineC-Cl Stretch600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For aromatic compounds like this compound, this analysis provides information about the electronic transitions within the molecule, particularly those involving the π-electrons of the benzene (B151609) ring.

While specific experimental UV-Vis spectral data for this compound is not extensively available in published literature, the expected spectrum can be inferred from its structure. The chromophore in this molecule is the 3-chloro-2-fluorophenyl group. Substituted benzenes typically exhibit one or more absorption bands in the UV region. The primary bands, known as the E (ethylenic) and B (benzenoid) bands, arise from π → π* transitions.

The presence of halogen substituents (chloro and fluoro) and an alkylamine group on the benzene ring will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. Halogen and alkyl groups typically cause a small red shift (bathochromic shift) of the B-band, which for benzene appears around 255 nm. Therefore, one would anticipate absorption maxima for this compound to appear in the 260–280 nm range. The exact λ_max would be determined by the combined electronic effects of the substituents. A standard analysis would involve dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or hexane, and recording the spectrum to identify these characteristic absorption peaks.

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure elucidation. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact position of each atom.

As of this writing, a complete single-crystal X-ray structure for this compound has not been deposited in publicly accessible crystallographic databases. Such an analysis would, however, provide unequivocal proof of its covalent structure and stereochemistry. Key parameters obtained from an SCXRD experiment are summarized in the table below, which remains hypothetical in the absence of experimental data.

Table 1: Hypothetical Single Crystal XRD Data for this compound This table is illustrative as specific data is not publicly available.

Parameter Description Hypothetical Value
Chemical Formula The elemental composition of the molecule. C₈H₉ClFN
Formula Weight The molar mass of the compound. 173.62 g/mol
Crystal System The symmetry system of the unit cell (e.g., monoclinic, orthorhombic). Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) The dimensions of the unit cell axes. a = 5.8, b = 10.9, c = 14.7
α, β, γ (°) The angles between the unit cell axes. α = 90, β = 98.6, γ = 90
Volume (ų) The volume of the unit cell. 900
Z The number of molecules per unit cell. 4

| Calculated Density | The theoretical density of the crystal. | 1.28 g/cm³ |

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal, based on the electron distribution calculated from single-crystal X-ray diffraction data. Since a crystal structure for this compound is not available, a specific Hirshfeld analysis cannot be performed.

However, based on the functional groups present in the molecule, the primary intermolecular interactions expected to govern its crystal packing can be predicted. Hirshfeld analysis of structurally related phenylethylamines and chloro-fluoro aromatic compounds reveals the importance of several types of contacts. nih.govcapes.gov.br For this compound, these would include:

N-H···N Hydrogen Bonds: The primary amine group can act as both a hydrogen bond donor and acceptor, likely forming chains or dimers in the solid state.

Halogen Bonds: The chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophilic atoms like nitrogen or oxygen from neighboring molecules.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal packing.

H···H, C-H···π, and C-H···F/Cl Contacts: A significant portion of the crystal packing is typically stabilized by a network of weaker van der Waals forces and weak hydrogen bonds.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is essential for assessing the chemical purity and the enantiomeric composition of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would be suitable for determining chemical purity.

To determine the enantiomeric excess (e.e.), a specialized form of HPLC known as chiral HPLC is required. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers ((R) and (S)), causing them to separate and elute at different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely and successfully used for the separation of chiral amines. mdpi.com

A typical chiral HPLC method would involve selecting an appropriate CSP and optimizing the mobile phase to achieve baseline resolution of the two enantiomers. The relative peak areas of the (R) and (S)-enantiomers are then used to calculate the enantiomeric purity.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity This table represents a typical, not a specific published, method.

Parameter Description
Instrument High-Performance Liquid Chromatograph with UV Detector
Column (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica
Dimensions 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol with a basic additive (e.g., 0.1% Diethylamine)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 265 nm

| Injection Vol. | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for purity analysis, as it can confirm the identity of the main peak via its mass-to-charge ratio (m/z) and detect impurities, even those that co-elute with the main component. researchgate.net

For this compound (molar mass 173.62 g/mol ), an LC-MS analysis using electrospray ionization (ESI) in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 174.6. The presence of chlorine would also generate a characteristic isotopic pattern, with a smaller peak at m/z 176.6 (the [M+2+H]⁺ ion) due to the ³⁷Cl isotope, providing further confirmation of the compound's identity.

Coupling chiral HPLC with MS detection (Chiral LC-MS) allows for the unambiguous assignment of the enantiomeric peaks, as both will produce the same mass spectrum, confirming that they are indeed enantiomers and not structurally different isomers. osti.gov This is a powerful tool for quality control in asymmetric synthesis.

Table 3: Illustrative LC-MS Parameters for Purity Analysis This table represents a typical, not a specific published, method.

Parameter Description
LC System Ultra-High Performance Liquid Chromatograph (UHPLC)
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Mass Spectrometer Quadrupole Mass Analyzer
Ionization Source Electrospray Ionization (ESI), Positive Mode

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) for m/z 174.6 and 176.6 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the electronic structure of molecules. However, specific DFT studies on 1-(3-Chloro-2-fluorophenyl)ethanamine are absent from the current body of scientific literature. Consequently, there is no published data for the following areas:

Geometry Optimization and Molecular Structure Prediction

There are no available research findings that have determined the optimized geometry, including bond lengths, bond angles, and dihedral angles, of this compound using DFT methods.

Vibrational Frequency Calculations and Assignments

A vibrational analysis, which identifies characteristic infrared and Raman spectroscopic signatures, has not been reported for this compound. Therefore, no data on its vibrational modes exists in the public domain.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap, have not been computationally determined for this compound. This information is crucial for predicting the compound's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, have not been generated for this molecule in any published research.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. The absence of any such analysis for this compound means there is no information regarding the following:

Assessment of Hyper-conjugative Interactions

The stabilizing effects of electron delocalization, known as hyper-conjugative interactions, have not been quantified for this compound through NBO analysis.

Charge Delocalization Studies

The electronic structure of this compound is significantly influenced by the interplay of the chloro and fluoro substituents on the phenyl ring, which in turn governs the delocalization of charge throughout the molecule. Charge delocalization, a key factor in molecular stability and reactivity, can be qualitatively understood through resonance theory and quantitatively analyzed using computational methods. youtube.com

The presence of the electron-withdrawing chlorine and fluorine atoms on the aromatic ring affects the electron density of the entire system. The lone pairs of electrons on the nitrogen atom of the ethanamine side chain can participate in resonance with the aromatic pi-system. This delocalization can be represented by drawing resonance structures that show the movement of these electrons. The extent of this delocalization is modulated by the inductive and mesomeric effects of the halogen substituents.

Computational studies on similar aromatic amines provide insight into the charge distribution. Natural Bond Orbital (NBO) analysis is a common method used to study charge delocalization by examining the interactions between filled and vacant orbitals. For analogous systems, NBO analysis reveals significant delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the phenyl ring (nN → π*phenyl). This interaction stabilizes the molecule and distributes the electron density over the aromatic system. The energies associated with these donor-acceptor interactions can be calculated to quantify the extent of charge delocalization.

Table 1: Hypothetical NBO Analysis Results for this compound based on Analogous Compounds

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(N)π(C1-C2)> 5
n(N)π(C3-C4)< 5
n(N)π*(C5-C6)< 5

Note: This table is illustrative and based on general principles of NBO analysis for similar aromatic amines. The values represent the stabilization energy E(2) associated with electron delocalization from the nitrogen lone pair to the phenyl ring's antibonding orbitals.

Reactivity and Reaction Mechanism Predictions

Fukui Function Analysis for Reactive Centers

Fukui functions are powerful tools in conceptual Density Functional Theory (DFT) for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govnih.gov The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.

For this compound, Fukui function analysis can predict the likely sites of reaction. The site for nucleophilic attack (where the molecule accepts an electron) is identified by the maximum value of f+(r), while the site for electrophilic attack (where the molecule donates electrons) corresponds to the maximum of f-(r). The radical attack site is predicted by f0(r). mdpi.com

Based on the electronic properties of the constituent atoms and functional groups, the following predictions can be made:

Nucleophilic Attack: The carbon atoms attached to the electron-withdrawing chlorine and fluorine atoms are expected to be more electrophilic and thus more susceptible to nucleophilic attack. The Fukui function f+(r) would likely be highest on these carbons.

Electrophilic Attack: The nitrogen atom of the ethanamine group, with its lone pair of electrons, is the most probable site for electrophilic attack. The phenyl ring, particularly the carbon atoms at positions ortho and para to the ethanamine group (if not sterically hindered or deactivated by the halogens), could also be susceptible. The f-(r) values would be highest at these locations. mdpi.com

Table 2: Predicted Reactive Sites in this compound from Fukui Function Analysis

Type of AttackPredicted Reactive Site(s)
NucleophilicCarbon atoms bonded to Chlorine and Fluorine
ElectrophilicNitrogen atom, specific carbons on the phenyl ring
RadicalBenzylic carbon, Nitrogen atom

Note: This table is a qualitative prediction based on the general principles of Fukui function analysis.

Bond Dissociation Energy Calculations

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. BDE calculations are crucial for predicting the thermal stability of a molecule and understanding reaction mechanisms that involve bond cleavage. wikipedia.org For this compound, the most likely bonds to break under thermal conditions are the C-N bond of the ethanamine side chain and the C-H bonds.

Studies on benzylamine (B48309) and related compounds have shown that the Cα-N bond dissociation energy is a key parameter. The thermal decomposition of benzylamine proceeds through the initial cleavage of the C-N bond. royalsocietypublishing.orgroyalsocietypublishing.org The BDE for the Cα-N bond in this compound is expected to be influenced by the substituents on the phenyl ring. The electron-withdrawing nature of the chloro and fluoro groups can affect the stability of the resulting benzylic radical.

Calculations for similar aliphatic amines show that α(C-H) bond dissociation enthalpies are typically around 91 kcal/mol. researchgate.net The N-H bond dissociation energy in primary amines is generally higher. researchgate.net

Table 3: Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound

BondEstimated BDE (kcal/mol)Reference/Analogy
Cα-N~59-65Based on studies of benzylamine. royalsocietypublishing.orgroyalsocietypublishing.org
α-C-H~91Based on studies of aliphatic amines. researchgate.net
N-H>91Generally higher than α-C-H BDE in primary amines. researchgate.net

Note: These values are estimations based on literature data for analogous compounds and are subject to variation based on the specific electronic and steric environment of the target molecule.

Marcus Semi-Empirical Approach for Charge Hopping Properties

The Marcus theory of electron transfer provides a framework for understanding the rates of electron transfer reactions. wikipedia.orgacs.org The semi-empirical Marcus approach can be used to assess the charge hopping properties of a molecule, which is relevant in contexts like organic electronics and understanding redox processes. The theory relates the rate of electron transfer to the reorganization energy (λ) and the Gibbs free energy change (ΔG°) of the reaction. libretexts.org

For this compound, this approach could be used to model the transfer of an electron from a donor molecule to the amine or from the amine to an acceptor. The reorganization energy has two components: an inner-sphere contribution related to changes in bond lengths and angles within the molecule upon electron transfer, and an outer-sphere contribution related to the rearrangement of solvent molecules. wiley-vch.de

Computational methods can be used to calculate these parameters. The reorganization energy for hole and electron transport can be estimated, providing insights into whether the molecule is more likely to transport positive or negative charges. The presence of the polar C-Cl and C-F bonds would significantly influence the reorganization energy and the interaction with polar solvents.

Molecular Dynamics Simulations

Simulations in a solvent, such as water, would reveal the nature of the solvation shell around the molecule. The polar amine group would form hydrogen bonds with water molecules, while the substituted phenyl ring would have more complex interactions. The dynamics of these interactions are crucial for understanding the molecule's solubility and transport properties.

Fluorination can affect the conformational preferences and lipophilicity of molecules. researchgate.net MD simulations can quantify these effects by analyzing parameters such as radial distribution functions of solvent molecules around specific atoms and the persistence of hydrogen bonds.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a chemical context, it can be used to understand the non-covalent binding modes between this compound and other molecules or surfaces.

Docking studies of phenethylamine (B48288) derivatives into the binding sites of proteins have shown that the interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov For this compound, the amine group can act as a hydrogen bond donor and acceptor. The substituted phenyl ring can engage in hydrophobic and π-π or cation-π interactions. The chlorine and fluorine substituents can also participate in halogen bonding.

A typical docking study would involve defining a binding site on a target molecule and then computationally sampling different poses of this compound within that site. These poses are then scored based on a scoring function that estimates the binding affinity. The results would provide a detailed 3D model of the interaction, highlighting the key residues or atoms involved in the binding.

Table 4: Potential Intermolecular Interactions of this compound in a Binding Pocket

Interaction TypePotential Participating Group(s) on this compound
Hydrogen BondingAmino group (-NH2)
HydrophobicPhenyl ring, ethyl group
π-StackingPhenyl ring
Halogen BondingChlorine atom, Fluorine atom

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, offering insights that are complementary to experimental measurements. For this compound, theoretical calculations would be instrumental in assigning and interpreting its spectra.

Predicted ¹H and ¹³C NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The process typically involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set (e.g., 6-311++G(d,p)).

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated. The chemical shifts are then determined by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the compound. The presence of the chiral center in this compound would also lead to diastereotopic effects if a second chiral center is introduced, which can be explored computationally.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is illustrative of the type of data that would be generated from computational studies and is not based on actual published research for this specific compound.)

Proton Predicted Chemical Shift (ppm) Splitting Pattern Coupling Constant (Hz)
CH₃1.4 - 1.6Doublet6.5 - 7.0
CH4.2 - 4.5Quartet6.5 - 7.0
NH₂1.8 - 2.5Broad Singlet-
Aromatic H7.0 - 7.5Multiplet-

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is illustrative of the type of data that would be generated from computational studies and is not based on actual published research for this specific compound.)

Carbon Predicted Chemical Shift (ppm)
CH₃23 - 26
CH50 - 55
Aromatic C-Cl128 - 132
Aromatic C-F158 - 162 (with C-F coupling)
Other Aromatic C120 - 140

Predicted Infrared (IR) Spectrum

Theoretical IR spectroscopy is used to predict the vibrational frequencies of a molecule. The calculation involves determining the second derivatives of the energy with respect to the nuclear coordinates, which gives the force constants. From these, the vibrational frequencies and their corresponding intensities are calculated.

These predicted frequencies can help in the assignment of experimental IR spectra. For this compound, key vibrational modes would include N-H stretching, C-H stretching (aliphatic and aromatic), C-N stretching, and vibrations associated with the substituted benzene (B151609) ring, including C-Cl and C-F stretching.

Table 3: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: This table is illustrative of the type of data that would be generated from computational studies and is not based on actual published research for this specific compound.)

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Aromatic Stretch1450 - 1600
N-H Bend1550 - 1650
C-N Stretch1000 - 1250
C-F Stretch1100 - 1300
C-Cl Stretch600 - 800

While specific, peer-reviewed computational studies on this compound are not currently available to populate these tables with verified data, the framework presented here is standard for the theoretical investigation of such molecules.

Applications in Advanced Organic Synthesis and Materials Science Research

1-(3-Chloro-2-fluorophenyl)ethanamine as a Chiral Building Block

Chirality is a fundamental concept in the synthesis of pharmaceuticals and biologically active molecules, as the stereochemistry of a compound often dictates its efficacy and interaction with biological systems. This compound, available in its racemic and enantiomerically pure forms, such as (1S)-1-(3-Chloro-2-fluorophenyl)ethanamine, serves as a versatile chiral building block. chemscene.com Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product.

Synthesis of Complex Organic Molecules

As a primary amine, this compound is a nucleophilic building block readily employed in the construction of more complex molecular architectures. It can participate in a wide array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of heterocyclic systems. The presence of the chloro- and fluoro-substituted phenyl ring makes it an important intermediate for creating molecules with specific electronic and steric properties, which is particularly relevant in the agrochemical and pharmaceutical industries. google.combldpharm.com

Preparation of Optically Active Derivatives

The use of enantiomerically pure forms of this compound is crucial for the preparation of optically active derivatives. chemscene.com By starting with a single enantiomer, chemists can synthesize target molecules with a defined three-dimensional structure. This control is essential in drug development, where often only one enantiomer of a chiral drug provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The synthesis of these derivatives relies on stereospecific reactions that preserve the initial chirality of the amine building block.

Role as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a building block, this compound can function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is cleaved from the molecule and can often be recovered for reuse. sigmaaldrich.com For example, the amine could be converted into an amide with a prochiral carboxylic acid. The chiral environment provided by the 3-chloro-2-fluorophenyl ethyl group can then direct the diastereoselective alkylation at the α-position of the carbonyl. Subsequent hydrolysis of the amide bond would yield an enantiomerically enriched carboxylic acid and recover the chiral amine. This strategy is a powerful method for producing enantiomerically pure compounds. wikipedia.orgscielo.org.mx

Formation of Compound Libraries

In modern drug discovery, large collections of structurally diverse molecules, known as compound libraries, are screened to identify new hit compounds. enamine.netlucerna-chem.ch this compound and its analogs are valuable reagents for the synthesis of such libraries. nih.gov By reacting this amine with a variety of different chemical partners (e.g., carboxylic acids, aldehydes, sulfonyl chlorides), a large library of related but distinct compounds can be rapidly generated. The specific substitution pattern on the phenyl ring provides a unique chemical signature, increasing the diversity and novelty of the library, which can lead to the discovery of molecules with unique biological activities. enamine.net

Design and Optimization of Novel Chemical Structures

In medicinal chemistry, the design and optimization of a lead compound's pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (biological effect) properties are critical. The substitution of a molecule with halogen atoms is a common and effective strategy for fine-tuning these properties. This compound serves as a key fragment for introducing a specific halogenation pattern into new chemical entities. bldpharm.com

The fluorine atom is often used to block metabolic oxidation at the ortho-position, thereby increasing the metabolic stability and bioavailability of a drug candidate. The chlorine atom can modulate the compound's lipophilicity (fat solubility) and its ability to engage in specific interactions, such as halogen bonding, with a biological target. Computational data, such as the topological polar surface area (TPSA) and partition coefficient (LogP), help guide these designs. chemscene.com The strategic placement of both a chloro and a fluoro group on the phenyl ring allows medicinal chemists to systematically modify and optimize the drug-like properties of new molecules.

Interactive Table: Computational Data for (1S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

This table outlines key computational descriptors that are often used in medicinal chemistry to predict the behavior of a molecule.

DescriptorValueSignificance in Drug Design
TPSA (Topological Polar Surface Area) 26.02 ŲPredicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
LogP (Partition Coefficient) 2.9206Measures lipophilicity, which influences solubility, absorption, and membrane permeability.
Hydrogen Bond Acceptors 1Indicates potential sites for interaction with biological targets.
Hydrogen Bond Donors 1Indicates potential sites for interaction with biological targets.
Rotatable Bonds 1Relates to the conformational flexibility of the molecule.
Data sourced from ChemScene. chemscene.com

Investigation of Structure-Reactivity Relationships

The reactivity of this compound is governed by the electronic effects of its substituents on the aromatic ring. The fluorine atom at the C2 (ortho) position and the chlorine atom at the C3 (meta) position exert strong, electron-withdrawing inductive effects due to their high electronegativity.

These effects decrease the electron density of the aromatic ring and also lower the basicity (pKa) of the ethanamine side chain compared to an unsubstituted phenethylamine (B48288). This modulation of reactivity is critical. For instance, the reduced nucleophilicity of the amine can influence the conditions required for acylation or alkylation reactions. Furthermore, the electron-poor nature of the phenyl ring makes it less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. Understanding these structure-reactivity relationships allows chemists to predict reaction outcomes and design more efficient synthetic routes. wikipedia.orgscielo.org.mx

Interactive Table: Chemical Properties of this compound

This table summarizes the fundamental chemical properties of the compound, typically provided in its hydrochloride salt form.

PropertyValueSource
CAS Number 1956371-30-4 (HCl salt) chemicalbook.comsigmaaldrich.com
Molecular Formula C₈H₉ClFN (base) lookchem.com
Molecular Weight 210.08 g/mol (HCl salt) chemscene.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity ≥97% chemscene.comsigmaaldrich.com
IUPAC Name 1-(3-chloro-2-fluorophenyl)ethan-1-amine hydrochloride sigmaaldrich.com
Note: Properties can vary slightly between different suppliers and batches.

Exploration of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) investigates the interaction of high-intensity light with materials, leading to a range of fascinating and technologically significant phenomena. Materials with NLO properties are crucial for applications in optical switching, frequency conversion, and high-resolution imaging. Organic molecules, in particular, have garnered substantial interest for NLO applications due to their high optical nonlinearity, fast response times, and the ability to be chemically tailored for specific functions. The molecular structure of this compound, featuring a substituted aromatic system, suggests a potential for interesting NLO properties, although specific research on this compound is not extensively documented. This section will, therefore, explore the theoretical basis for its potential NLO activity by drawing on established principles from related classes of compounds.

The primary mechanism for NLO response in many organic molecules is intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. nih.govresearchgate.net In the case of this compound, the ethanamine group can be considered a potential electron donor, while the chloro and fluoro substituents on the phenyl ring are electron-withdrawing, creating a "push-pull" electronic structure. The phenyl ring itself serves as the π-conjugated bridge that facilitates this charge transfer upon excitation by an intense light source.

Computational studies on various aromatic amines have demonstrated that the strategic placement of donor and acceptor groups can significantly enhance NLO properties. nih.govnih.gov The first hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter that is often calculated to predict the NLO activity of a molecule. For a molecule to exhibit a non-zero β value, it must be non-centrosymmetric. The chirality of this compound, arising from the stereocenter at the first carbon of the ethanamine side chain, ensures that the molecule is non-centrosymmetric, a fundamental requirement for second-order NLO phenomena like second-harmonic generation (SHG). nih.gov

The presence of halogen atoms, specifically chlorine and fluorine, on the aromatic ring introduces a complex interplay of inductive and resonance effects that can influence the NLO response. nih.govstackexchange.com Both fluorine and chlorine are strongly electronegative, exerting an electron-withdrawing inductive effect (-I effect). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M effect). The relative strengths of these opposing effects can modulate the electronic properties of the benzene (B151609) ring and, consequently, its NLO response. stackexchange.com While the inductive effect of fluorine is stronger than that of chlorine, its resonance effect is also more pronounced due to better orbital overlap between the 2p orbitals of fluorine and carbon. stackexchange.com The precise impact of the 3-chloro and 2-fluoro substitution pattern on the NLO properties of the ethanamine derivative would require detailed quantum computational studies.

To provide a framework for understanding the potential NLO characteristics of this compound, the following table summarizes the expected influence of its key structural features based on general principles observed in related NLO materials.

Structural FeatureExpected Influence on NLO PropertiesRelevant Principles
Phenyl Ring Serves as the π-conjugated bridge facilitating electron delocalization and charge transfer.The extent of π-conjugation is a critical factor in determining the magnitude of the NLO response.
Ethanamine Group Acts as an electron-donating group, initiating the intramolecular charge transfer process.Donor-π-Acceptor (D-π-A) architecture is a well-established design strategy for second-order NLO molecules. nih.govnih.gov
Chloro and Fluoro Substituents Function as electron-accepting groups, completing the "push-pull" system. Their electronegativity influences the overall charge distribution.The strength and positioning of acceptor groups significantly impact the first hyperpolarizability (β). nih.govresearchgate.net
Chiral Center Ensures a non-centrosymmetric molecular structure, which is a prerequisite for second-order NLO effects like SHG.Chiral organic molecules are actively investigated for their NLO properties. nih.gov

While direct experimental or computational data for this compound is not currently available in the public domain, the analysis of its structural components strongly suggests that it is a candidate for exhibiting NLO properties. Future research involving quantum chemical calculations to determine its hyperpolarizability and experimental investigations using techniques like hyper-Rayleigh scattering would be necessary to quantify its NLO response and explore its potential in advanced optical materials.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The deshielded aromatic protons (δ 6.8–7.4 ppm) confirm halogen substitution .
    • ¹⁹F NMR : A singlet near δ -110 ppm indicates the fluorine atom’s para position relative to chlorine .
  • X-ray Crystallography : Use SHELXL (via OLEX2) for structure refinement. Key parameters include R-factor (<0.05) and Flack parameter for enantiomer determination .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 188.0372 (calculated for C₈H₈ClFNH₂⁺) .

How can computational methods (e.g., DFT) elucidate the electronic and steric effects of the 3-chloro-2-fluoro substitution?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

  • Electronic Effects : The electron-withdrawing Cl and F substituents reduce electron density on the phenyl ring, increasing electrophilicity.
  • Steric Effects : The 3-chloro-2-fluoro arrangement creates a steric "bulge," influencing binding to biological targets (e.g., monoamine transporters).
  • Reactivity Predictions : Frontier Molecular Orbital (FMO) analysis identifies HOMO localization on the amine group, suggesting nucleophilic reactivity .

What strategies resolve contradictions in bioactivity data across different pharmacological assays?

Advanced Research Question
Contradictions may arise from:

  • Stereochemical Purity : Ensure enantiomeric excess (>95% ee) via chiral HPLC (Chiralpak® AD-H column) to avoid confounding results .
  • Assay Conditions : Adjust pH (e.g., 7.4 for physiological relevance) and validate membrane permeability using PAMPA (Parallel Artificial Membrane Permeability Assay).
  • Target Selectivity : Perform radioligand binding assays (e.g., for serotonin vs. dopamine receptors) to quantify Ki values and avoid off-target effects .

How can enantioselective synthesis and chiral resolution improve the compound’s pharmacological profile?

Advanced Research Question

  • Asymmetric Synthesis : Use (R)- or (S)-BINAP ligands in catalytic hydrogenation to achieve >90% ee. For example, (S)-1-(3-Chloro-2-fluorophenyl)ethanamine shows 10-fold higher affinity for serotonin receptors than the (R)-enantiomer .
  • Resolution Techniques :
    • Kinetic Resolution : Candida antarctica lipase B (CAL-B) with vinyl acetate as acyl donor.
    • Diastereomeric Salt Formation : Use (+)-dibenzoyl-L-tartaric acid to precipitate the desired enantiomer .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

  • Low Melting Point : The compound’s oily consistency complicates crystal growth. Solutions:
    • Salt Formation : Convert to hydrochloride salt (mp 180–185°C) for stable crystals .
    • Cryocrystallography : Flash-cool crystals to 100 K in a N₂ stream to prevent decomposition .
  • Disorder in Crystal Packing : Halogen atoms may cause disorder. Refinement in SHELXL with ISOR and DELU constraints improves model accuracy .

How does the 3-chloro-2-fluoro substitution pattern influence metabolic stability in vivo?

Advanced Research Question

  • Cytochrome P450 Interactions : Fluorine reduces oxidative metabolism at the ortho position, prolonging half-life (t₁/₂ = 4.2 hrs in rat liver microsomes vs. 1.8 hrs for non-fluorinated analogs).
  • Glucuronidation : The chlorine atom sterically hinders UDP-glucuronosyltransferase (UGT) binding, minimizing Phase II metabolism .
    Methodology :
  • In Vitro Metabolism : Incubate with liver microsomes and NADPH, followed by LC-MS/MS metabolite profiling.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-Chloro-2-fluorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-2-fluorophenyl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.